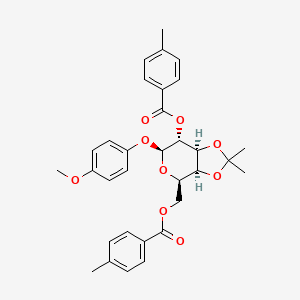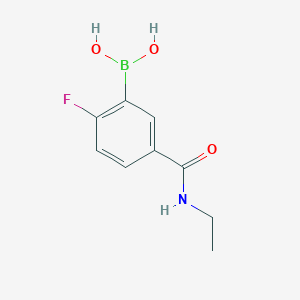
(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid
Overview
Description
The compound “(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11BFNO3 . The InChI code for this compound is 1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,2H2,1H3,(H,12,13) .Chemical Reactions Analysis
Boronic acids, including “this compound”, play an important role in various chemical reactions. They are used in the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction . Other transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Scientific Research Applications
Fluorescence Quenching Studies
Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols. Such studies are crucial for understanding molecular interactions and conformational changes in solutes, impacting research in areas like sensor development and analytical chemistry (Geethanjali et al., 2015).
Crystal Structure and Synthesis for Sensing Applications
Research on amino-3-fluorophenyl boronic acids, which can be synthesized from related compounds, focuses on their crystal structure and synthesis process. These compounds have applications in creating glucose sensing materials that operate at physiological pH, relevant in medical diagnostics and treatment (Das et al., 2003).
Mechanism of Fluorescence Quenching in Biological Applications
The fluorescence quenching mechanism of boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid is significant in understanding their biological activities. Such studies contribute to the development of new diagnostic methods and therapeutic agents (Geethanjali et al., 2015).
Synthesis in Organic Material Production
Selective Fluorescent Chemosensors Development
Boronic acids are integral in developing selective fluorescent chemosensors for probing carbohydrates and bioactive substances. This research is pivotal for disease prevention, diagnosis, and treatment, leveraging the unique properties of boronic acids in sensor technology (Huang et al., 2012).
Optical Modulation in Nanotechnology
Phenyl boronic acids, when conjugated to polymers, are used for optical modulation in nanotechnology, particularly in saccharide recognition. This research has implications in materials science and bioengineering, contributing to the development of advanced sensing technologies and smart materials (Mu et al., 2012).
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets by forming reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation or activity of the target, thereby influencing its function.
Biochemical Pathways
Boronic acids are known to interfere with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
The action, efficacy, and stability of 5-(Ethylcarbamoyl)-2-fluorophenylboronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound . .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation and serious eye damage or eye irritation. Specific target organ toxicity may occur after a single exposure, with the respiratory system being a potential target .
Future Directions
The future directions in the research and application of boronic acids, including “(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid”, involve their use in the synthesis of diverse and complex small molecules. The development of new methods for the synthesis of boronic acids, such as the use of acoustic dispensing technology, is expected to accelerate the synthesis process and allow access to unprecedented boronic acid libraries .
Biochemical Analysis
Biochemical Properties
(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes that possess active sites containing diol groups, forming reversible covalent bonds with these diols. For instance, it can inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access and enzyme activity . Additionally, this compound can interact with proteins and other biomolecules that have nucleophilic functional groups, such as hydroxyl or amino groups, leading to the formation of stable complexes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interfere with the insulin signaling pathway by inhibiting key enzymes involved in glucose metabolism . This inhibition can lead to altered gene expression profiles and changes in cellular metabolic flux, ultimately affecting cell growth and proliferation . Furthermore, this compound can induce apoptosis in certain cancer cell lines by disrupting critical signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety of the compound forms reversible covalent bonds with diol-containing molecules, such as carbohydrates and nucleotides . This binding can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods . This degradation can lead to a gradual decrease in its inhibitory activity and a corresponding reduction in its cellular effects . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cytotoxic effects, particularly at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without causing significant adverse effects . At higher dosages, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular homeostasis . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolic intermediates and reduced energy production . Additionally, this compound can affect the biosynthesis of nucleotides and amino acids by modulating the activity of enzymes involved in these pathways . These interactions highlight the compound’s potential as a metabolic regulator and its utility in studying metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier proteins, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its affinity for specific binding sites and its ability to penetrate biological barriers .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . In the nucleus, this compound can interact with transcription factors and chromatin, modulating gene expression . In the mitochondria, the compound can influence metabolic processes and energy production by interacting with mitochondrial enzymes .
properties
IUPAC Name |
[5-(ethylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQODUQVWPKFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660185 | |
| Record name | [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874289-45-9 | |
| Record name | B-[5-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



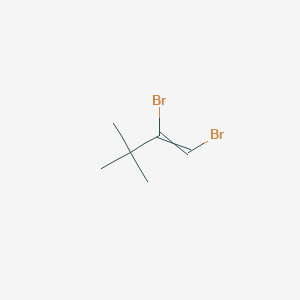
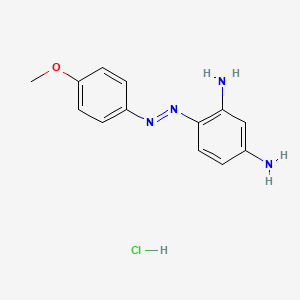
![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)
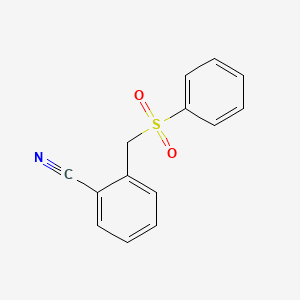
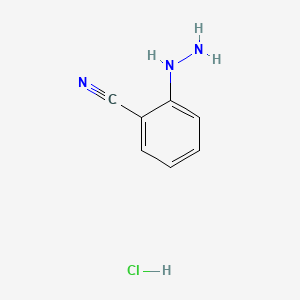
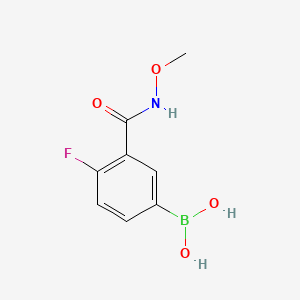
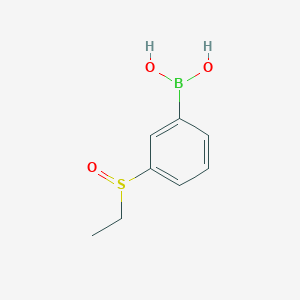
![(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417939.png)

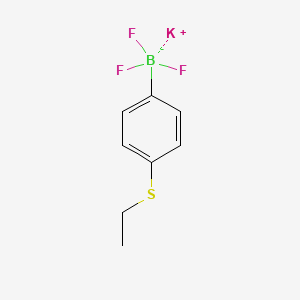
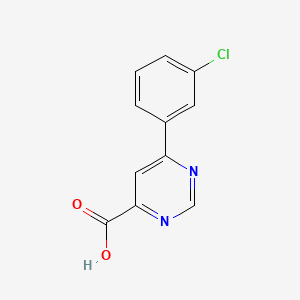
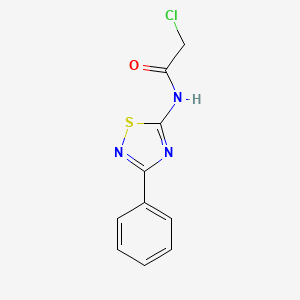
![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)
